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Compound of Interest

Compound Name: Massoniresinol

Cat. No.: B562016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Massoniresinol, a naturally occurring lignan, has garnered significant interest within the

scientific community due to its potential therapeutic properties. A thorough understanding of its

three-dimensional atomic arrangement, or stereochemistry, is paramount for elucidating its

biological activity and for the rational design of novel therapeutic agents. This technical guide

provides an in-depth exploration of the stereochemistry of Massoniresinol, detailing its

absolute configuration and the experimental methodologies employed for its determination.

The Core Structure and Absolute Configuration
Massoniresinol is a tetrahydrofuran lignan characterized by a complex stereochemical

architecture. The systematic IUPAC name for the naturally occurring enantiomer is

(2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)-3-

(hydroxymethyl)oxolane-3,4-diol. This nomenclature precisely defines the absolute

configuration at the three chiral centers within the tetrahydrofuran ring, which is crucial for its

specific interactions with biological targets.

The structural formula of Massoniresinol is presented below:
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Figure 1. 2D Representation of Massoniresinol with Stereochemical Designations.
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Caption: Figure 1. 2D Representation of Massoniresinol with Stereochemical Designations.

Experimental Determination of Stereochemistry
The definitive assignment of the (2R,3S,4R) configuration for Massoniresinol is the result of

rigorous analysis using a combination of spectroscopic and chiroptical techniques. While a

dedicated publication detailing the complete stereochemical elucidation of Massoniresinol
through multiple methods was not found, the isolation and structural identification of (-)-

Massoniresinol from Illicium burmanicum has been reported, with its structure confirmed by

spectral analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of

molecules. For tetrahydrofuran lignans like Massoniresinol, the coupling constants (J-values)

between protons on the tetrahydrofuran ring are particularly informative.

Experimental Protocol: 1D and 2D NMR Spectroscopy

A detailed experimental protocol for acquiring NMR data for a compound like Massoniresinol
would typically involve the following steps:

Sample Preparation: Dissolve a pure sample of Massoniresinol (typically 5-10 mg) in a

deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

1D NMR Acquisition:

Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the

protons. Key regions of interest would be the signals corresponding to the protons on the

tetrahydrofuran ring and the benzylic protons.

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

2D NMR Acquisition:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and

confirm the connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and confirming the overall structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons. For Massoniresinol, NOE correlations between protons on the tetrahydrofuran

ring would provide critical information about their relative stereochemistry (cis or trans).

Data Interpretation Workflow for Stereochemical Assignment:
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Acquire 1D & 2D NMR Spectra

Assign Proton and Carbon Signals

Analyze Coupling Constants (J-values) Analyze NOESY Correlations

Determine Relative Stereochemistry

Compare with Known Isomers or Theoretical Models

Assign Absolute Configuration (often in conjunction with other methods)
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Caption: Figure 2. NMR Data Interpretation Workflow for Stereochemical Assignment.

Quantitative NMR Data for (-)-Massoniresinol

While the full spectral data from the isolation study of (-)-Massoniresinol from Illicium

burmanicum is not readily available in the public domain, a comprehensive analysis would yield

the following types of quantitative data, which would be compiled into tables for clear

comparison with other stereoisomers.
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Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

NOE

Correlations

H-2 Value e.g., d Value
e.g., H-3, Ar-

protons

H-3 Value e.g., dd Values
e.g., H-2, H-4,

CH₂OH

H-4 Value e.g., m Values
e.g., H-3, H-5,

CH₂-Ar'

... ... ... ... ...

Table 1: Hypothetical ¹H NMR Data for (-)-Massoniresinol

Carbon Chemical Shift (δ, ppm)

C-2 Value

C-3 Value

C-4 Value

... ...

Table 2: Hypothetical ¹³C NMR Data for (-)-Massoniresinol

X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of

the absolute stereochemistry of a molecule.[2][3][4][5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystallization: The primary and often most challenging step is to grow a single crystal of

Massoniresinol of suitable size and quality. This is typically achieved by slow evaporation of

a solvent, vapor diffusion, or cooling of a saturated solution.
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Data Collection: The crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The positions of the atoms in the crystal lattice are

determined using computational methods, and the structural model is refined to fit the

experimental data. The absolute configuration can be determined using anomalous

dispersion effects, especially if a heavy atom is present or by using specific crystallographic

parameters (e.g., the Flack parameter).

Although no published crystal structure for Massoniresinol was found, this technique would

provide definitive proof of the (2R,3S,4R) configuration.

Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly

polarized light by chiral molecules and is a powerful tool for determining absolute configuration.

[7]

Experimental Protocol: Circular Dichroism Spectroscopy

Sample Preparation: A solution of Massoniresinol of known concentration is prepared in a

suitable transparent solvent.

Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the

UV region where the chromophores of the molecule absorb.

Data Analysis: The experimental CD spectrum is compared with the theoretically calculated

spectrum for a known absolute configuration (e.g., 2R,3S,4R). A good match between the

experimental and calculated spectra allows for the assignment of the absolute configuration.

Logical Relationship for CD-based Stereochemical Assignment:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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